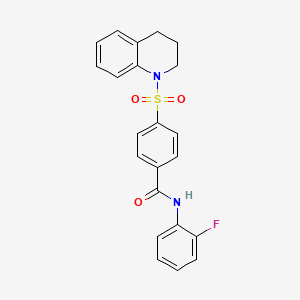

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

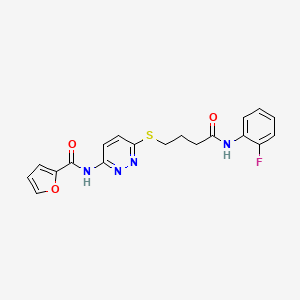

“4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

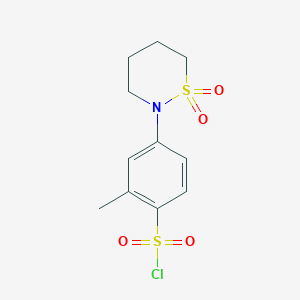

While there isn’t specific information available on the synthesis of “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide”, there are methods for synthesizing similar compounds. For instance, a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been used to construct tetrahydroquinoline derivatives2.Molecular Structure Analysis

The molecular structure of “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide” is not readily available. However, similar compounds have been analyzed134.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide”. However, similar compounds have been involved in reactions such as the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes2.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide” are not readily available. However, similar compounds have been analyzed567.Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

Researchers have developed various methodologies for synthesizing compounds that share structural similarities or functional groups with 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide. These methodologies often target the creation of bioactive molecules with potential applications in treating diseases or as tools in biological studies.

- Patel et al. (2009) reported on the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Anticancer Activities

The exploration of compounds with structural features related to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide has also led to the discovery of potential anticancer agents. These studies aim to uncover novel treatments that can selectively target cancer cells without harming normal cells.

- Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and evaluated their cytotoxic activity against various human cancer cell lines, demonstrating potent anticancer activities (Ravichandiran et al., 2019).

Photocatalytic Reactions

The application of photocatalysis in organic synthesis has grown, with researchers utilizing light to promote chemical reactions. Compounds like 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide can play a role in these processes.

- Liu et al. (2016) achieved the synthesis of heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction, showcasing the utility of such compounds in photocatalytic applications (Liu et al., 2016).

Diagnostic and Imaging Agents

The development of diagnostic and imaging agents is crucial for advancing medical imaging techniques. Compounds with the structural complexity of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide are often explored for their potential in this area.

- Tu et al. (2007) investigated fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography, highlighting the potential of such compounds in diagnostic imaging (Tu et al., 2007).

Safety And Hazards

There is limited information available on the safety and hazards of “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide”. It’s important to handle all chemical compounds with care and appropriate safety measures18.

Direcciones Futuras

The future directions for research on “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide” are not readily available. However, similar compounds have been the subject of ongoing research due to their pharmaceutical and biological activities5.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it’s recommended to refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-19-8-2-3-9-20(19)24-22(26)17-11-13-18(14-12-17)29(27,28)25-15-5-7-16-6-1-4-10-21(16)25/h1-4,6,8-14H,5,7,15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPSNGNTZOPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)